molecular formula C7H9BrN2 B14033827 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole

3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B14033827
M. Wt: 201.06 g/mol
InChI Key: WIKNYBNEYQNGRU-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . The compound features a bromine atom at the 3-position, a cyclopropyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring. This unique structure imparts specific chemical and physical properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-methyl-1H-pyrazole with cyclopropylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .

Scientific Research Applications

3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopropyl group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1H-pyrazole
  • 3-Bromo-5-methyl-1H-pyrazole
  • 5-Cyclopropyl-1-methyl-1H-pyrazole

Uniqueness

3-Bromo-5-cyclopropyl-1-methyl-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-5-cyclopropyl-1-methylpyrazole

InChI

InChI=1S/C7H9BrN2/c1-10-6(5-2-3-5)4-7(8)9-10/h4-5H,2-3H2,1H3

InChI Key

WIKNYBNEYQNGRU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)C2CC2

Origin of Product

United States

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